molecular formula C19H24N4O4S B2406829 N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide CAS No. 899944-64-0

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide

Cat. No.: B2406829
CAS No.: 899944-64-0
M. Wt: 404.49
InChI Key: PNINXOXXYVLSBA-UHFFFAOYSA-N
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Description

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide (CAS 899944-64-0) is a synthetic organic compound with a molecular formula of C19H24N4O4S and a molecular weight of 404.48 g/mol . This high-purity compound (typically ≥90%) is built around a complex thieno[3,4-c]pyrazole core, a structure of significant interest in medicinal chemistry and drug discovery research . The molecule features a sulfone (dioxido) group on the thiophene ring and an oxalamide linker connecting the central heterocycle to an isopentyl (3-methylbutyl) chain . These functional groups contribute to its calculated properties, including a topological polar surface area of 119 Ų and two hydrogen bond donors, which can influence its solubility and potential for intermolecular interactions in biological systems . Researchers can utilize this compound as a key chemical intermediate or a building block for the synthesis of more complex molecules. Its structural characteristics also make it a valuable candidate for high-throughput screening campaigns, investigating enzyme inhibition, or studying structure-activity relationships (SAR) in various biochemical pathways. The compound is supplied with guaranteed quality and consistency for non-human research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methylbutyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12(2)7-8-20-18(24)19(25)21-17-15-10-28(26,27)11-16(15)22-23(17)14-6-4-5-13(3)9-14/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNINXOXXYVLSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide belongs to a class of pyrazole derivatives known for their diverse biological activities. This article will explore the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Synthesis

The synthesis of pyrazole derivatives typically involves multi-step reactions that can include cyclization and functionalization processes. For this specific compound, the synthetic route would likely involve the formation of the thieno[3,4-c]pyrazole core followed by the introduction of substituents such as the m-tolyl and isopentyloxalamide groups.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have been reported to inhibit key oncogenic pathways, particularly in cancers associated with BRAF(V600E) mutations. The compound in focus may display similar inhibitory effects on tumor cell proliferation and survival mechanisms through modulation of signaling pathways like EGFR and Aurora-A kinase .

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Studies indicate that thieno[3,4-c]pyrazole compounds can reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various models . The compound's structure suggests potential interactions with inflammatory mediators, leading to its effectiveness in mitigating inflammatory responses.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have shown activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

  • Substituent Positioning : Variations in the position and type of substituents on the pyrazole ring can significantly alter potency and selectivity.
  • Functional Groups : The presence of electron-withdrawing or donating groups can enhance or diminish biological activity.

A comparative analysis of similar compounds can help elucidate these relationships.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thieno[3,4-c]pyrazole derivatives against various cancer cell lines, demonstrating that modifications at the 5-position significantly enhanced cytotoxicity .
  • Anti-inflammatory Mechanisms : In vivo studies showed that a related compound reduced paw edema in rat models by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Testing : A derivative exhibited potent activity against Staphylococcus aureus in vitro, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Data Summary

Biological ActivityMechanismReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryInhibition of NO and TNF-α
AntimicrobialDisruption of cell membranes

Scientific Research Applications

Synthesis and Characterization

Anticancer Activity

Recent studies have demonstrated that compounds similar to N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide exhibit significant anticancer properties. For instance:

  • Case Study 1 : A related compound showed percent growth inhibition (PGI) of 86.61% against SNB-19 cancer cells and moderate activity against various other cancer lines such as OVCAR-8 and NCI-H40 with PGIs ranging from 51% to 75% .
Cancer Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Antimicrobial Activity

The compound also holds promise in antimicrobial applications:

  • Case Study 2 : A study evaluating similar oxalamide derivatives found effective antibacterial activity against Staphylococcus aureus and Escherichia coli using disc diffusion methods .
MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Other Potential Applications

Beyond its medicinal uses, this compound may have applications in:

  • Agricultural Chemistry : As a potential pesticide or herbicide due to its structural properties.
  • Material Science : In developing new materials with specific thermal or mechanical properties based on its chemical structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[3,4-c]pyrazole core followed by oxalamide coupling. Key steps include:

  • Core Formation : Cyclization of substituted thiophene derivatives under reflux with catalysts like triethylamine ().
  • Oxalamide Linkage : Condensation of amines with oxalic acid derivatives in anhydrous solvents (e.g., THF or DMSO) to prevent hydrolysis ().
  • Optimization : Reaction temperatures (60–80°C), solvent polarity adjustments, and stoichiometric control (1:1.1 molar ratios) to maximize yields (>70%) ().

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios ().
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z ~450) ( ).
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to ensure stoichiometric accuracy ().

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme Inhibition : Kinetic assays (e.g., IC₅₀ determination) for kinases or inflammatory enzymes ().
  • Receptor Binding : Radioligand displacement studies (e.g., for GPCRs or nuclear receptors) ().
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols (e.g., buffer pH, incubation time) to identify variability sources ().
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins and validate binding modes ().
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying m-tolyl or isopentyl groups) to isolate critical pharmacophores ().

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability in binding pockets ().
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions ().
  • Pharmacophore Modeling : Use Schrödinger’s Phase to align compound features with known active ligands ().

Q. What challenges arise in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Implement microreactors for exothermic steps (e.g., cyclization) to enhance reproducibility ().
  • Solvent Optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification ().
  • Catalyst Recycling : Immobilize catalysts (e.g., silica-supported triethylamine) to reduce costs ().

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